molecular formula C10H17NO3 B2451453 tert-butyl N-(3-formylcyclobutyl)carbamate CAS No. 1067239-06-8

tert-butyl N-(3-formylcyclobutyl)carbamate

Cat. No. B2451453
CAS RN: 1067239-06-8
M. Wt: 199.25
InChI Key: KHXUZWUXKMBGES-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-formylcyclobutyl)carbamate is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 . It is a powder at room temperature .


Physical And Chemical Properties Analysis

The predicted boiling point of tert-butyl N-(3-formylcyclobutyl)carbamate is 304.8±31.0 °C and its predicted density is 1.07±0.1 g/cm3 . The predicted pKa is 12.14±0.40 .

Scientific Research Applications

MTBE Production and Purification

Pervaporation for MTBE Production : Methyl Tert-butyl Ether (MTBE) is a prevalent fuel additive utilized to enhance fuel performance and diminish emission of hazardous substances. The primary method of MTBE production involves catalytic synthesis with a significant excess of methanol. The separation of MTBE from the final product led to exploring new techniques, primarily membrane methods like pervaporation, which offers high selectivity for separating organic mixtures. The review highlights various polymer membranes used for separating azeotropic methanol/MTBE mixtures, with poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes being the most effective materials (Pulyalina et al., 2020).

MTBE Degradation

Microbial Degradation and Environmental Fate of MTBE : The degradation of fuel oxygenates like MTBE in the subsurface is significantly influenced by their biodegradability under various redox conditions. Tert-butyl alcohol (TBA) is a key intermediate in the degradation of MTBE, often found as an accumulating intermediate or dead-end product in lab studies. While biodegradation under oxic conditions is evident, anaerobic degradation of MTBE is limited and site-specific conditions play a crucial role in its degradation rate. The availability of reliable in situ degradation rates for MTBE under different geochemical conditions is scarce, and degradation pathways under anoxic conditions are yet to be fully understood (Schmidt et al., 2004).

Chemical Synthesis and Applications

N-Substituted Carbamates Synthesis : N-substituted carbamates are synthesized using various carbonyl reagents, including CO, dimethyl carbonate, CO2, and alkyl carbamates. The synthesis methods are assessed for their advantages and disadvantages. Alkyl carbamates stand out due to their low toxicity, high activity, and simplicity in preparation. The synthesis of N-substituted carbamates from CO2 is gaining attention as a green chemistry approach, providing a new avenue for the chemical utilization of CO2 (Shang Jianpen, 2014).

Safety And Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

tert-butyl N-(3-formylcyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-8-4-7(5-8)6-12/h6-8H,4-5H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXUZWUXKMBGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(3-formylcyclobutyl)carbamate

CAS RN

171549-92-1
Record name rac-tert-butyl N-[(1r,3r)-3-formylcyclobutyl]carbamate
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